4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorobenzene, a fluorophenyl, a piperazine, a carbonyl, and an indole . These groups are common in many pharmaceuticals and biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring could be formed through cyclization of a diamine . The carbonyl group could be introduced through a reaction with a carboxylic acid or its derivative . The fluorophenyl and chlorobenzene groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring and the indole group would introduce cyclic structures into the molecule . The electronegative chlorine and fluorine atoms would likely influence the electronic distribution and potentially the reactivity of the molecule .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated. The carbonyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors influencing these properties could include the presence of polar groups, the size and shape of the molecule, and the specific arrangement of the atoms .Scientific Research Applications
Drug Design and Development
Research on compounds featuring elements like piperazine, indole, and benzamide moieties, similar to those in the given chemical structure, often focuses on the design and development of new therapeutic agents. These compounds are extensively studied for their potential as central nervous system agents, anticancer drugs, antimicrobials, and inhibitors of specific biological pathways. For instance, piperazine derivatives have been explored for their therapeutic uses, highlighting the versatility of the piperazine scaffold in medicinal chemistry, offering a broad range of therapeutic applications including antipsychotic, antidepressant, anticancer, and anti-inflammatory activities (Rathi et al., 2016).
Biological Activity Studies
Compounds with benzamide and indole groups are of particular interest in biological activity studies, including their roles as enzyme inhibitors, receptor ligands, and modulators of cell signaling pathways. Their structural features are conducive to interactions with a wide range of biological targets, offering insights into the molecular basis of diseases and potential therapeutic interventions. For example, benzoxazinoids, which share structural similarities with benzamide and indole, have been reviewed for their plant defense mechanisms and potential as antimicrobial scaffolds, suggesting a role in the development of new antimicrobial agents (de Bruijn et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClFN4O2/c27-18-11-9-17(10-12-18)25(33)30-23-19-5-1-3-7-21(19)29-24(23)26(34)32-15-13-31(14-16-32)22-8-4-2-6-20(22)28/h1-12,29H,13-16H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGWFMKXYDFIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C4=CC=CC=C4N3)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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